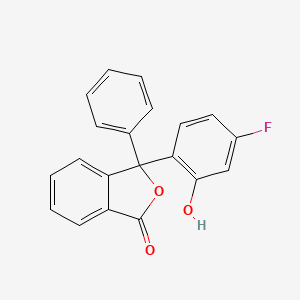![molecular formula C19H18N2OS B12548723 Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- CAS No. 160380-35-8](/img/structure/B12548723.png)
Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its unique structural features, which include a morpholine ring attached to a benzothiazole core via a phenyl-ethenyl linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of a catalyst. One common method includes the use of a copper-catalyzed condensation reaction, which enables the efficient formation of the benzothiazole ring . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl-ethenyl linkage can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)benzothiazole: A structurally similar compound with a morpholine ring attached directly to the benzothiazole core.
4-(1,3-Benzothiazol-2-yl)morpholine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- is unique due to its specific structural features, which impart distinct chemical and biological properties
Properties
CAS No. |
160380-35-8 |
|---|---|
Molecular Formula |
C19H18N2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]morpholine |
InChI |
InChI=1S/C19H18N2OS/c1-2-4-18-17(3-1)20-19(23-18)10-7-15-5-8-16(9-6-15)21-11-13-22-14-12-21/h1-10H,11-14H2 |
InChI Key |
QNTNODUHWPAGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
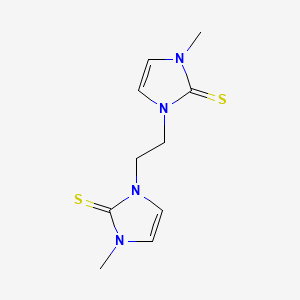

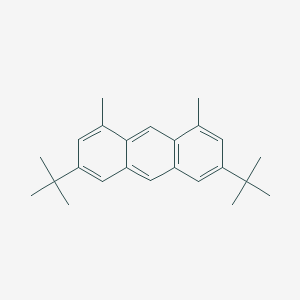
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
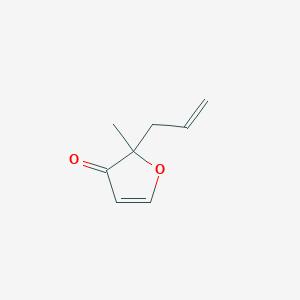
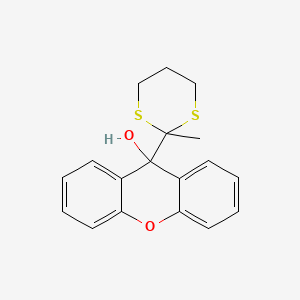
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
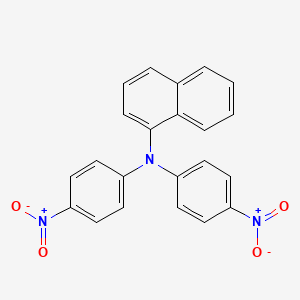
![Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12548715.png)
